Home > Products > Screening Compounds P8337 > (S)-4-Carboxyphenylglycine hydrochloride
(S)-4-Carboxyphenylglycine hydrochloride -

(S)-4-Carboxyphenylglycine hydrochloride

Catalog Number: EVT-8216312
CAS Number:
Molecular Formula: C9H10ClNO4
Molecular Weight: 231.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-4-Carboxyphenylglycine hydrochloride is a compound that has garnered attention in pharmacological research, particularly for its role as a metabotropic glutamate receptor modulator. It is classified as a selective antagonist for group II metabotropic glutamate receptors, which are involved in various neurological processes. This compound is also known to influence the cystine-glutamate exchange, thereby affecting glutamate signaling in the brain.

Source and Classification

(S)-4-Carboxyphenylglycine hydrochloride is derived from phenylglycine, a non-proteinogenic amino acid. It is classified under the category of metabotropic glutamate receptor ligands, specifically targeting group II receptors. This classification is crucial as it highlights its potential therapeutic applications in treating neurological disorders linked to glutamate dysregulation.

Synthesis Analysis

Methods

The synthesis of (S)-4-Carboxyphenylglycine hydrochloride typically involves several chemical reactions aimed at constructing the carboxyphenyl and glycine moieties. One common method includes:

  1. Starting Materials: The synthesis often begins with commercially available phenylglycine derivatives.
  2. Reagents: Common reagents may include acetic anhydride for acetylation and various coupling agents to facilitate the formation of peptide bonds.
  3. Purification: The final product can be purified through recrystallization or chromatography techniques to ensure high purity suitable for biological testing.

Technical Details

The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and reaction time to improve yield and purity. Detailed methodologies are often documented in scientific literature, providing insights into specific reaction pathways and conditions .

Molecular Structure Analysis

Structure

(S)-4-Carboxyphenylglycine hydrochloride has a molecular formula of C9H10ClNO4 and a molecular weight of approximately 219.63 g/mol. Its structure consists of a phenyl ring substituted with a carboxylic acid group and an amino group, making it a derivative of glycine.

Data

  • Molecular Formula: C9H10ClNO4
  • Molecular Weight: 219.63 g/mol
  • IUPAC Name: (S)-4-Carboxyphenylglycine hydrochloride
  • Chemical Structure: The compound features a chiral center at the carbon adjacent to the carboxylic acid group, contributing to its biological activity.
Chemical Reactions Analysis

(S)-4-Carboxyphenylglycine hydrochloride participates in various chemical reactions primarily related to its role as a receptor modulator:

  1. Receptor Binding: It binds selectively to group II metabotropic glutamate receptors, inhibiting their activity.
  2. Cystine-Glutamate Exchange Inhibition: The compound effectively blocks cystine-glutamate exchange mechanisms, which are crucial for maintaining extracellular glutamate levels .

These reactions have significant implications for understanding its pharmacological effects and potential therapeutic applications.

Mechanism of Action

The mechanism of action of (S)-4-Carboxyphenylglycine hydrochloride involves its interaction with metabotropic glutamate receptors:

  1. Inhibition of Receptor Activity: By binding to group II metabotropic glutamate receptors, it reduces their activity, leading to decreased neurotransmitter release.
  2. Impact on Glutamate Signaling: This modulation affects synaptic plasticity and neurotransmission, which are essential for cognitive functions and may play a role in mitigating conditions like anxiety and depression .

Data from experimental studies indicate that (S)-4-Carboxyphenylglycine hydrochloride can significantly alter glutamate dynamics in neural circuits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar organic solvents, making it suitable for various biological assays.

Chemical Properties

  • pH Stability: Stable within a physiological pH range.
  • Reactivity: Reacts with amines and acids under specific conditions, which can be exploited in further chemical modifications.

Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of the compound .

Applications

(S)-4-Carboxyphenylglycine hydrochloride is primarily used in scientific research related to:

  1. Neurological Studies: Its role as an antagonist at metabotropic glutamate receptors makes it valuable for studying neurodegenerative diseases and psychiatric disorders.
  2. Pharmacological Research: It serves as a tool compound in drug development aimed at modulating glutamate signaling pathways.
  3. Behavioral Studies: Research involving animal models has demonstrated its efficacy in influencing behaviors related to anxiety and pain perception .
Historical Development & Pharmacological Classification

Discovery and Structural Analogues in Glutamate Receptor Antagonist Research

(S)-4-Carboxyphenylglycine ((S)-4CPG) emerged in the early 1990s as part of a systematic exploration of phenylglycine derivatives designed to modulate metabotropic glutamate receptors (mGlus). Researchers synthesized this compound by modifying the core phenylglycine structure—specifically, introducing a carboxylic acid group at the para-position of the aromatic ring while retaining the chiral α-amino acid backbone [2] [7]. This modification proved critical for conferring selectivity toward glutamate receptors over ionotropic subtypes. Key structural analogues developed alongside (S)-4CPG include:

  • (RS)-α-Methyl-4-carboxyphenylglycine ((RS)-MCPG): An early broad-spectrum mGlu antagonist with limited subtype selectivity due to racemic composition [2].
  • (S)-3-Carboxy-4-hydroxyphenylglycine ((S)-4C3HPG): Incorporates a hydroxyl group at the meta-position, enhancing mGlu1 affinity while acting as an agonist at group II receptors [1].
  • LY367385: Features methyl substitution at the 2-position and carboxyl group at 4-position, achieving high mGlu1 specificity [4].

Table 1: Structural Evolution of Phenylglycine-Derived mGlu Antagonists

CompoundR1R2Key ModificationsReceptor Profile
(RS)-MCPGHHα-Methyl, racemicPan-group I antagonist
(S)-4CPGHCOOHpara-COOH, (S)-stereochemistrymGlu1/5 antagonist
(S)-4C3HPGOHCOOHmeta-OH, para-COOHmGlu1 antagonist/group II agonist
LY367385CH₃COOH2-methyl, para-COOHPotent mGlu1 antagonist

These structural refinements demonstrated that stereochemistry (S-enantiomer superiority) and aromatic ring electronics (carboxyl group positioning) were pivotal for receptor affinity and functional activity [7]. Unlike ionotropic receptor antagonists, phenylglycine derivatives like (S)-4CPG provided the first evidence that mGlus could be pharmacologically targeted without disrupting fast synaptic transmission [1] [4].

Evolution as a Selective Group I Metabotropic Glutamate Receptor Antagonist

(S)-4CPG’s pharmacological characterization revealed its role as a competitive antagonist with preferential activity against group I mGlus (mGlu1 and mGlu5 subtypes). Binding studies using recombinant receptors showed 5–10-fold higher affinity for mGlu1 (IC₅₀ ≈ 30–50 μM) over mGlu5, and negligible activity at group II/III receptors at concentrations below 100 μM [1] [7]. This selectivity was demonstrated through several key findings:

  • Glutamate Displacement: (S)-4CPG competitively inhibited glutamate-induced phosphoinositide hydrolysis in mGlu1-expressing cells, confirming direct interaction with the orthosteric binding site [7].
  • Cellular Signaling Blockade: In hippocampal slices, (S)-4CPG (100–300 μM) suppressed group I mGlu-mediated potentiation of NMDA currents but did not affect group II/III receptor-dependent cAMP reduction [1] [6].
  • Neuroprotective Efficacy: Global ischemia models demonstrated that (S)-4CPG reduced neuronal death in gerbil hippocampus at doses correlating with mGlu1 occupancy (ED₅₀ = 2.5 mg/kg) [1].

Table 2: Pharmacological Profile of (S)-4CPG Across mGlu Subtypes

Receptor SubtypeAffinity (IC₅₀)Functional ActivitySecond Messenger Impact
mGlu130–50 μMCompetitive antagonistInhibits IP₃ accumulation
mGlu5150–200 μMWeak antagonistPartial inhibition of Ca²⁺ release
mGlu2/3>300 μMInactiveNo effect on cAMP
mGlu4/7/8>300 μMInactiveNo effect on cAMP

Crucially, (S)-4CPG helped distinguish mGlu1-specific effects from those of mGlu5. For example, its ability to block long-term depression (LTD) in cerebellar Purkinje cells—a process dependent on mGlu1—but not mGlu5-mediated plasticity in the nucleus accumbens, underscored functional segregation within group I receptors [4] [6].

Role in Shifting Paradigms of Neurotransmitter Modulation Strategies

(S)-4CPG’s application in neuroscience research catalyzed three fundamental shifts in understanding neurotransmitter systems:

  • GABA-Glutamate Crosstalk: Studies using (S)-4CPG revealed that mGlu1 antagonism indirectly enhances GABAergic inhibition. In ischemic cortical cultures, neuroprotection by (S)-4CPG was reversed by GABAA antagonists (e.g., bicuculline), confirming that mGlu1 blockade elevates extracellular GABA—a mechanism later validated for other mGlu1 antagonists like AIDA and 3-MATIDA [1] [4]. This redefined glutamate antagonists not merely as excitability reducers but as modulators of inhibitory tone.

  • Activity-Dependent Synaptic Plasticity: (S)-4CPG was instrumental in dissecting group I mGlu roles in long-term potentiation (LTP) and depression (LTD). At Schaffer collateral-CA1 synapses, (S)-4CPG inhibited mGlu1-dependent LTP maintenance without affecting NMDA receptor-dependent induction. This established group I mGlus as stabilizers of persistent plasticity rather than initiators [5] [6].

Table 3: Impact of (S)-4CPG on Synaptic Plasticity vs. Other mGlu Modulators

InterventionLTP in HippocampusLTD in CerebellumMechanistic Insight
(S)-4CPGInhibits maintenanceBlocks inductionmGlu1 required for late LTP & cerebellar LTD
MPEP (mGlu5 antagonist)No effectNo effectmGlu5 not involved in canonical LTD
Group II agonist (LY354740)Reduces LTP thresholdFacilitates LTDGroup II modulates plasticity thresholds
  • Therapeutic Target Validation: By selectively blocking mGlu1, (S)-4CPG demonstrated that neuroprotection in ischemia could be achieved without NMDA receptor antagonism—avoiding associated psychotomimetic side effects [1] [4]. This spurred drug discovery programs focused on allosteric modulators (e.g., negative allosteric modulators like JNJ16259685) rather than orthosteric inhibitors, improving bioavailability and selectivity [4]. Additionally, it highlighted mGlu1’s role in non-excitotoxic pathologies; for example, (S)-4CPG reduced aberrant synaptic pruning in models of autism, linking group I mGlus to neurodevelopmental disorders [5].

These paradigm shifts underscored metabotropic receptors as "tunable controllers" of synaptic networks rather than binary excitatory switches—a cornerstone of contemporary neuromodulation strategies [5] [6].

Properties

Product Name

(S)-4-Carboxyphenylglycine hydrochloride

IUPAC Name

4-(carboxymethylamino)benzoic acid;hydrochloride

Molecular Formula

C9H10ClNO4

Molecular Weight

231.63 g/mol

InChI

InChI=1S/C9H9NO4.ClH/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);1H

InChI Key

HLPBNJOKBPBWGL-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.